molecular formula C8H7BrF3NO B15228092 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline

2-Bromo-N-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B15228092
M. Wt: 270.05 g/mol
InChI Key: OJXBNQJNUSYEIU-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps. One common method is the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding quinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, organometallic reagents.

    Oxidation: Potassium permanganate, chromium trioxide.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

    Oxidation: Formation of quinones and other oxidized products.

    Coupling: Formation of biaryl compounds and other coupled products.

Scientific Research Applications

2-Bromo-N-methyl-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethoxy)aniline: Similar structure but lacks the N-methyl group.

    4-Bromo-2-(trifluoromethoxy)aniline: Similar structure but with different substitution pattern.

    2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with trifluoromethyl instead of trifluoromethoxy group.

Uniqueness

2-Bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the N-methyl and trifluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-bromo-N-methyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7BrF3NO/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4,13H,1H3

InChI Key

OJXBNQJNUSYEIU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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